EGFR Tyrosine Kinase Inhibition: Comparative IC₅₀ Potency of Quinazoline-Isoxazole Derivatives
Quinazoline-isoxazole hybrids of the same chemical class demonstrate competitive EGFR inhibitory activity. In a head-to-head panel, compound 5n (IC₅₀ = 0.132 µM) was ~3.2‑fold more potent than compound 5g (IC₅₀ = 0.421 µM), while erlotinib served as the reference standard (IC₅₀ = 0.073 µM). N‑(2‑(3‑methylisoxazol‑5‑yl)ethyl)‑3‑(4‑oxoquinazolin‑3(4H)‑yl)propanamide retains the critical quinazolinone‑isoxazole core but introduces an ethyl‑propanamide linker that is absent in the comparators, potentially modulating hinge‑region binding and pharmacokinetic properties [1].
| Evidence Dimension | In vitro EGFR IC₅₀ |
|---|---|
| Target Compound Data | Not yet determined (structural class is consistent with EGFR-active quinazoline-isoxazoles) |
| Comparator Or Baseline | Quinazoline-isoxazole derivative 5n: 0.132 µM; Derivative 5g: 0.421 µM; Erlotinib: 0.073 µM |
| Quantified Difference | 5n shows 3.2× higher EGFR potency than 5g; Target compound's activity is untested |
| Conditions | Recombinant EGFR kinase inhibition assay; compound concentrations typically 0.01–100 µM |
Why This Matters
For a procurement decision, the target compound offers an unexplored linker architecture within a validated EGFR-active scaffold, enabling novel IP‑free SAR exploration.
- [1] Narmada, G. et al. (2025). Design and synthesis of new quinazoline hybrid molecules as EGFR targeting anti-breast cancer agents and computational studies. Journal of Molecular Structure, 1325, 142823. DOI: 10.1016/j.molstruc.2025.142823 View Source
